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A comprehensive analysis of key studies reveals that while the peppery aroma compound
rotundone is a celebrated characteristic in certain wines like Shiraz, its acceptance is far from
universal. Consumer preference is distinctly segmented, with cultural background, age, and
individual sensitivity playing crucial roles in whether this potent molecule is perceived as a
desirable flavor note or an unwelcome taint. This guide synthesizes findings from pivotal
research to provide a comparative overview of rotundone concentration and its correlation with
consumer liking.

Rotundone, a sesquiterpene, is the primary compound responsible for the distinct black
pepper aroma in wine.[1][2] Its perception is highly variable, with a significant portion of the
population, estimated between 20% and 42%, being anosmic, or unable to smell it, even at
high concentrations.[3][4] For those who can perceive it, the response to rotundone is not
uniform, leading to distinct consumer clusters with differing preferences.

Comparative Analysis of Consumer Preference
Studies

Recent studies in France, the United States, China, and Australia have highlighted the
polarizing nature of rotundone. While some consumers, particularly connoisseurs, appreciate
its contribution to wine complexity, others, notably younger and less experienced drinkers, tend
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to reject it. The following table summarizes the quantitative data from these key consumer
preference studies.
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Rotundone Consumer
Study & Target . Percentage of o
. Concentration Preference Key Findings
Population Consumers
(nglL) Cluster
Geffroy et al. Anosmic
(2018)French Not specified ) individuals could
Anosmic 31%
Consumers (Control) not detect
(Duras Wine) rotundone.
Preferred a
moderate
- concentration of
Moderate Cluster 1 Not Specified
rotundone and
rejected a high
concentration.
Comprised
mainly of young
consumers who
Low/None Cluster 2 Not Specified preferred the
control wine with
no added
rotundone.
Appreciated
eppery wines,
High Cluster 3 Not Specified Pepp 'y )
especially at high
concentrations.
A significant
portion of the
Gaby et al.
i ) consumer panel
(2020)U.S. Not applicable Anosmic ~40%
was unable to
Consumers
detect
rotundone.
> ~56 ng/L Disliking Not Specified A consumer
rejection

threshold was

estimated at ~56
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ng/L for those
who consistently
disliked
rotundone.
Overall, added

rotundone was

generally
disliked.
One of three
identified
consumer
Williamson et al. clusters in both
(2012)Chinese & - Liking "Black ) populations
] Not specified 20% (Chinese)
Australian Pepper" showed a
Consumers preference for

wines with "black

pepper"
characteristics.

Experimental Protocols

The methodologies employed in these studies are crucial for understanding the basis of their
findings. The quantification of rotundone and the assessment of consumer preference involve
distinct and highly specialized procedures.

Rotundone Quantification

The analysis of rotundone in wine is typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS). Due to the very low concentrations of rotundone, a pre-concentration
step is necessary. Common methods include:

¢ Solid Phase Extraction (SPE): Wine is passed through a solid sorbent which retains
rotundone, which is then eluted with a solvent.

» Solid Phase Microextraction (SPME): A coated fiber is exposed to the wine's headspace or
directly to the liquid to adsorb volatile compounds, including rotundone.
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 Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to
extract rotundone from the wine sample.

To ensure accuracy, a technique called Stable Isotope Dilution Analysis (SIDA) is often
employed. This involves adding a known amount of a labeled version of rotundone (d5-
rotundone) to the wine sample as an internal standard before extraction. The ratio of the
natural and labeled rotundone is then measured by GC-MS to precisely quantify the
concentration.

Sensory Analysis and Consumer Preference

Consumer preference studies utilize various sensory evaluation techniques to gauge consumer
liking and rejection of rotundone in wine.

o Paired Preference Tests: Participants are presented with two wine samples, one with a
known concentration of rotundone and a control sample without it, and are asked to indicate
which they prefer. This method was used in the Geffroy et al. (2018) study to determine
consumer rejection thresholds.

» Hedonic Liking Scales: Consumers rate their liking of a wine on a scale, typically a 9-point
hedonic scale ranging from "dislike extremely" to "like extremely." This approach was part of
the methodology in the Williamson et al. (2012) study to assess preferences among Chinese
and Australian consumers.

e Focus Groups: Small groups of consumers discuss their perceptions and attitudes towards a
wine's characteristics in a guided session. Gaby et al. (2020) utilized focus groups to gain
qualitative insights into why some consumers disliked the peppery notes of rotundone.

o Detection Threshold Determination: To identify anosmic individuals, a series of wine samples
with increasing concentrations of rotundone are presented to panelists to determine the
lowest concentration at which they can reliably detect the compound.

Experimental Workflow for Assessing Rotundone
Preference

The following diagram illustrates a typical experimental workflow for investigating the
correlation between rotundone concentration and consumer preference in wine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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